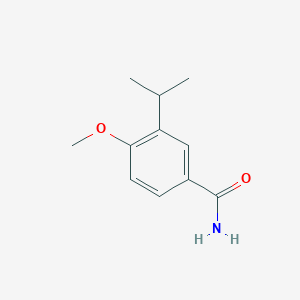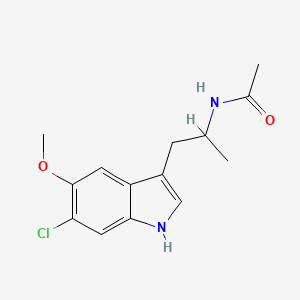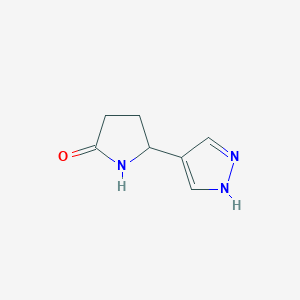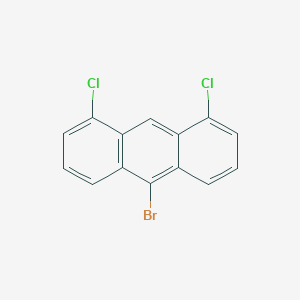
6-Chloro-N-hydroxy-5-methylnicotinimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-N-hydroxy-5-methylnicotinimidamide is a chemical compound with the molecular formula C7H8ClN3O It is a derivative of nicotinic acid and contains a chloro, hydroxy, and methylnicotinimidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-hydroxy-5-methylnicotinimidamide typically involves the chlorination of a nicotinic acid derivative followed by the introduction of hydroxy and methylnicotinimidamide groups. One common method involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group. The hydroxy group can be introduced through hydroxylation reactions, and the methylnicotinimidamide group can be added using appropriate amination reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and hydroxylation processes, followed by purification steps such as crystallization or chromatography to obtain the pure compound. The specific conditions and reagents used can vary depending on the desired yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-hydroxy-5-methylnicotinimidamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-Chloro-N-hydroxy-5-methylnicotinimidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-N-hydroxy-5-methylnicotinimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-N-hydroxy-2-methylnicotinimidamide
- 6-Chloro-3-hydroxy-2-pyrazinecarboxamide
- 6-Hydroxy-5-methoxynicotinic acid
Uniqueness
6-Chloro-N-hydroxy-5-methylnicotinimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C7H8ClN3O |
|---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
6-chloro-N'-hydroxy-5-methylpyridine-3-carboximidamide |
InChI |
InChI=1S/C7H8ClN3O/c1-4-2-5(7(9)11-12)3-10-6(4)8/h2-3,12H,1H3,(H2,9,11) |
InChI Key |
XALFCPZYRIGCKW-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=CN=C1Cl)/C(=N/O)/N |
Canonical SMILES |
CC1=CC(=CN=C1Cl)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-(tert-Butyl)pyridin-2-yl)benzofuro[2,3-b]quinoline](/img/structure/B13125973.png)





![6-[(Acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate](/img/structure/B13126009.png)


![1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B13126030.png)



